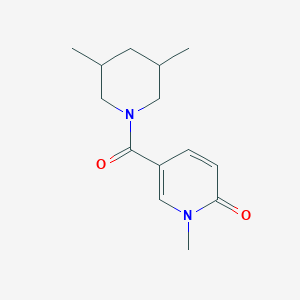
5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one, also known as DMXAA, is a small molecule that has gained attention for its potential use in cancer treatment. This molecule was first discovered in the 1980s and has since undergone extensive research to understand its mechanism of action and potential applications.
作用机制
5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one works by activating the STING pathway, which is involved in the immune response to viral infections. When 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one is administered to cancer cells, it activates the STING pathway, leading to the production of interferons and other immune system molecules. These molecules then trigger an immune response that targets and destroys cancer cells.
Biochemical and Physiological Effects:
5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has been found to have a number of biochemical and physiological effects in addition to its anti-cancer properties. It has been shown to increase the production of cytokines and chemokines, which are involved in the immune response. 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and can be administered to cells in vitro or to animals in vivo. However, 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has some limitations as well. It has a short half-life in the body, meaning it must be administered frequently to maintain therapeutic levels. Additionally, 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has been found to have some toxicity in animal studies, which could limit its use in humans.
未来方向
There are several potential future directions for research on 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one. One area of interest is in combination therapy with other cancer treatments, such as chemotherapy or immunotherapy. 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one may also have potential for use in other diseases that involve immune system dysfunction, such as autoimmune disorders. Further research is needed to fully understand the potential applications of 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one and to develop safe and effective treatments based on this molecule.
合成方法
5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one can be synthesized through a multi-step process involving the reaction of 3,5-dimethylpiperidine-1-carboxylic acid with various reagents. The final product is a white crystalline powder that is soluble in water and organic solvents.
科学研究应用
5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has been extensively studied for its potential use in cancer treatment. It has been shown to induce a strong immune response in tumors, leading to the destruction of cancer cells. 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has also been found to have anti-angiogenic properties, meaning it can prevent the growth of new blood vessels that supply tumors with nutrients.
属性
IUPAC Name |
5-(3,5-dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-6-11(2)8-16(7-10)14(18)12-4-5-13(17)15(3)9-12/h4-5,9-11H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFKFJBJFDKNRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CN(C(=O)C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate](/img/structure/B7571698.png)
![5-Methyl-3-[(2-thiophen-3-ylpyrrolidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7571701.png)
![2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide](/img/structure/B7571709.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571711.png)
![8-[(4-Methoxypiperidin-1-yl)methyl]quinoline](/img/structure/B7571726.png)
![1,3-Dimethyl-6-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]pyrimidine-2,4-dione](/img/structure/B7571731.png)

![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571736.png)
![2-[2-[4-(2-Methylpropyl)piperazin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B7571744.png)

![5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571753.png)
![3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide](/img/structure/B7571759.png)
![2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571763.png)
![1-[(3-Bromophenyl)methyl]-4-methoxypiperidine](/img/structure/B7571769.png)